2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride
Overview
Description
Scientific Research Applications
Synthetic Intermediate in Organic Chemistry
2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting its use in cyclization reactions with high yields and operational ease. Qiu Fang-li (2012) synthesized (E)-4-morpholine-2-butenoic acid hydrochloride, demonstrating the compound's role in cyclization reactions, with a significant overall yield of 49.65% (Tan Bin, 2011) (Qiu Fang-li, 2012).
Pharmacological Research
The compound has also been explored for its pharmacological potential. Ukrainets, Mospanova, and Davidenko (2014) synthesized N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochlorides with antihypoxic actions, suggesting its potential in developing new bioactive substances. The compound's structural and biological relationships were studied for further testing, indicating its suitability for pharmacological research as a potential antioxidant (Ukrainets, Mospanova, & Davidenko, 2014).
Chemical Structure and Interaction Studies
L. Mazur, M. Pitucha, and Z. Rzączyńska (2007) provided insights into the compound's structural aspects, highlighting its importance as an intermediate for synthesizing biologically active heterocyclic compounds. The study elucidates the conformation and orientation of the morpholine ring and details the compound's stabilizing interactions, such as hydrogen bonds, which are crucial for its chemical behavior (L. Mazur, M. Pitucha, & Z. Rzączyńska, 2007).
Blood Coagulation Research
E. S. Limanskii and colleagues (2009) investigated the influence of compounds synthesized from 2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride on blood coagulation. The study revealed that the synthesized compounds are hemostatics, with some derivatives significantly decreasing blood coagulation time, highlighting the compound's relevance in medical research and potential therapeutic applications (E. S. Limanskii et al., 2009).
properties
IUPAC Name |
2-methyl-2-morpholin-4-ylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2,7(10)11)9-3-5-12-6-4-9;/h3-6H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCDVFRMCJGPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCOCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride | |
CAS RN |
375397-37-8 | |
Record name | 2-methyl-2-(morpholin-4-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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